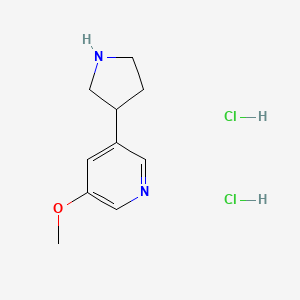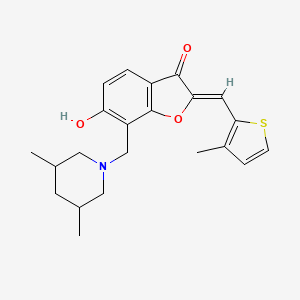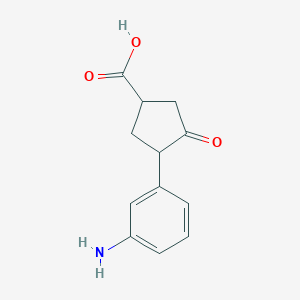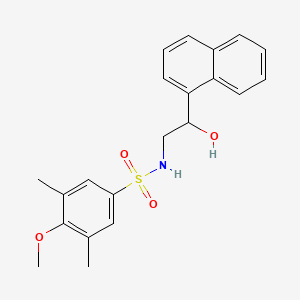
3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2O. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 214.69 .
Physical And Chemical Properties Analysis
The compound is reported to have a molecular weight of 214.69 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride and similar compounds are crucial in the synthesis of complex molecules. For instance, the transformation of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines showcases the compound's utility in generating pyrrolidine derivatives, which are important in medicinal chemistry due to their ring contraction capabilities leading to potential bioactive molecules (Tehrani et al., 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine play a role in the development of new drugs. The synthesis of 5-methoxylated 3-pyrrolin-2-ones, for instance, demonstrates the compound's applicability in preparing adducts useful for agrochemicals or medicinal compounds, emphasizing its versatility and utility in drug development processes (Ghelfi et al., 2003).
Antiviral Research
The structure of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine has been explored for antiviral properties as well. Compounds with similar structures have shown significant antiviral activity against a range of viruses, indicating the potential of such derivatives in the development of antiviral therapies (Bergstrom et al., 1984).
Neuropharmacology
In neuropharmacology, analogs of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine are utilized for their binding properties to specific receptors in the brain. The characterization of [3H]MethoxyPyEP, for example, provides insights into the study of mGluR5 receptor distribution and pharmacologic properties, which are vital for understanding various neurological conditions and developing treatments (Patel et al., 2003).
Material Science
Furthermore, derivatives of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine have applications in material science, particularly in the synthesis of conducting polymers. These compounds can serve as monomers for electropolymerization, leading to polymers with low oxidation potentials and stable conducting properties, essential for electronic applications (Sotzing et al., 1996).
Propiedades
IUPAC Name |
3-methoxy-5-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8;;/h4,6-8,11H,2-3,5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYOSXAMXKQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |
CAS RN |
1909309-70-1 |
Source


|
| Record name | 3-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2679077.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2679079.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B2679080.png)
